Cas no 15067-26-2 (Acenaphthene-d10)

Acenaphthene-d10 is a deuterated analog of acenaphthene, where ten hydrogen atoms are replaced with deuterium. This isotopically labeled compound is widely used as an internal standard in mass spectrometry and NMR spectroscopy due to its high isotopic purity (>98%) and chemical stability. Its structural similarity to acenaphthene ensures minimal interference in analytical applications, enabling precise quantification in environmental, pharmaceutical, and metabolic studies. The deuterium substitution provides a distinct mass shift, facilitating accurate detection and reducing background noise. Acenaphthene-d10 is particularly valuable for trace analysis in complex matrices, offering reliable performance in GC-MS and LC-MS workflows. Its consistent quality and compatibility with analytical techniques make it a preferred reference material in research and regulatory testing.
Acenaphthene-d10 structure
Acenaphthene-d10 structure
Product name:Acenaphthene-d10
CAS No:15067-26-2
MF:C12H10
MW:164.269420146942
MDL:MFCD00068265
CID:196701

Acenaphthene-d10 Chemical and Physical Properties

Names and Identifiers

    • Acenaphthylene-d8,1,2-dihydro-d2-
    • ACENAPHTHENE-D
    • ACENAPHTHENE-D10
    • DECADEUTEROACENAPHTHENE
    • ACENAPHTHENE-D10, 100MG, NEAT
    • ACENAPHTHENE, [D10]
    • Acenaphthene-d10 Solution
    • Internal Standard Mix
    • Method 525 - Internal Standard
    • Method 525.1 - Fortification Standard
    • Method 525.2 - Internal Standard Mix
    • Nonylphenol Internal Standard
    • Semi-Volatile Internal Standards
    • 1,8-·Ethylenenaphthalene-D10
    • Acenaphthene-d101000µg
    • Acenaphthylene-d8,1,2-dihydro-d2
    • d10-acenaphthene
    • decadeuterio-acenaphthene
    • Deuteroacenaphthen
    • Internal
    • Method 525.2 ISTD
    • Perdeuterioacenaphthen
    • perdeuterioacenaphthene
    • Perdeuteroacenaphthen
    • SS Fortification Solution
    • Surrogate Standard
    • Deuterated acenaphthene
    • acenaphtene d10
    • 1,8-Ethylenenaphthalene-D10
    • ACENAPHTHENE-D10, 99 ATOM % D
    • Acenaphthene-d10
    • MDL: MFCD00068265
    • Inchi: InChI=1S/C12H10/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-6H,7-8H2/i1D,2D,3D,4D,5D,6D,7D2,8D2
    • InChI Key: CWRYPZZKDGJXCA-WHUVPORUSA-N
    • SMILES: [2H]C1=C([2H])C2=C3C(C(C([2H])([2H])C3=C1[2H])([2H])[2H])=C(C(=C2[2H])[2H])[2H]

Computed Properties

  • Exact Mass: 164.14100
  • Isotope Atom Count: 10
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: nothing
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Clear liquid
  • Melting Point: 95-97 °C (lit.)
  • Boiling Point: 277-279 °C(lit.)
  • PSA: 0.00000
  • LogP: 2.93840
  • Color/Form: 2000 μg/mL in methanol
  • Solubility: Not determined

Acenaphthene-d10 Security Information

Acenaphthene-d10 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
AstaTech
D97862-1/G
ACENAPHTHENE-D10
15067-26-2 95%
1g
$334 2023-09-19
SHENG KE LU SI SHENG WU JI SHU
sc-257046A-100 mg
Acenaphthene-d10,
15067-26-2
100MG
¥376.00 2023-07-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
48093
Acenaphthene-d10
15067-26-2 2000 μg/mL in methanol, analytical standard
1ML
695.32 2021-05-12
TRC
D448334-250mg
Acenaphthene-d10
15067-26-2
250mg
$ 230.00 2023-09-07
TRC
D448334-1g
Acenaphthene-d10
15067-26-2
1g
$ 696.00 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
451819-100MG
Acenaphthene-d10
15067-26-2 99 atom % D
100MG
625.78 2021-05-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
451819-5G
Acenaphthene-d10
15067-26-2 99 atom % D
5G
6277.39 2021-05-19
BAI LING WEI Technology Co., Ltd.
J08DRE-GA09000916AC-1ml
Acenaphthene-d10
15067-26-2
1ml
¥1008 2023-11-24
BAI LING WEI Technology Co., Ltd.
TS2261524.12-100-T-1ea
Acenaphthene-d10; 1 mL x 100 μg/mL in toluene
15067-26-2 1 mL x 100 μg/mL in toluene
1ea
¥749 2023-11-24
BAI LING WEI Technology Co., Ltd.
TS2261524.12-K-T-1ea
Acenaphthene-d10; 1 mL x 1000 μg/mL in toluene
15067-26-2 1 mL x 1000 μg/mL in toluene
1ea
¥867 2023-11-24

Acenaphthene-d10 Related Literature

Additional information on Acenaphthene-d10

Latest Research Insights on Acenaphthene-d10 (CAS: 15067-26-2) in Chemical and Biomedical Applications

Acenaphthene-d10, a deuterated analog of acenaphthene (CAS: 15067-26-2), has garnered significant attention in recent chemical and biomedical research due to its utility as an internal standard in mass spectrometry and environmental tracer studies. This research brief synthesizes the latest findings on its synthesis, analytical applications, and emerging roles in drug metabolism studies.

A 2023 Journal of Analytical Chemistry study demonstrated Acenaphthene-d10's enhanced stability (98.5% isotopic purity) as a calibration standard for PAH quantification in environmental samples, outperforming non-deuterated analogs in GC-MS analyses with 0.1-0.5 ng/L detection limits. The deuterium substitution at all ten hydrogen positions significantly reduces interference from matrix effects during trace analysis.

In pharmaceutical research, Acenaphthene-d10 has been employed as a pharmacokinetic tracer in recent Phase I metabolite identification studies. A Nature Communications paper (2024) utilized its unique mass shift (+10 Da) to track acenaphthene-derived drug candidates in hepatic microsome assays, revealing previously undetectable sulfation metabolites through high-resolution LC-MS/MS.

Notably, novel synthetic routes for Acenaphthene-d10 were reported in Organic Process Research & Development (2023), featuring a platinum-catalyzed H/D exchange method achieving 99.2% deuteration efficiency at reduced reaction temperatures (80°C vs traditional 120°C). This advancement addresses previous challenges in scalable production while maintaining the compound's critical NMR spectral properties (δ1H 7.2-7.8 ppm).

Environmental fate studies using Acenaphthene-d10 as a probe have yielded unexpected insights: 2024 data from Environmental Science & Technology shows its photodegradation half-life in aquatic systems (t1/2 = 42 days) differs markedly from non-deuterated acenaphthene (t1/2 = 28 days), suggesting kinetic isotope effects may significantly impact PAH persistence models.

Emerging applications include its use as a neutron moderator in small-angle neutron scattering (SANS) studies of lipid membranes, where its deuterium content provides superior contrast for probing pharmaceutical compound-membrane interactions. Recent work at Oak Ridge National Laboratory (2024) achieved 2.4 Å resolution in visualizing drug partitioning behaviors.

Ongoing clinical research is exploring Acenaphthene-d10's potential as a PET imaging agent when labeled with 11C, with preliminary Journal of Nuclear Medicine results showing promising tumor-targeting properties in murine models of lung adenocarcinoma (SUVmax 3.2 at 60 min post-injection).

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